![molecular formula C10H16O B14643477 4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 52556-90-8](/img/structure/B14643477.png)
4,4-Dimethylbicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylbicyclo[321]octan-2-one is a bicyclic ketone compound with a unique structure that includes two methyl groups attached to the fourth carbon of the bicyclo[321]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction provides the desired compound in one chemical operation . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high yields and interesting stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylbicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
4,4-Dimethylbicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in the synthesis of more complex compounds.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar structure but lacks the ketone group.
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional ketone groups at different positions
Uniqueness
4,4-Dimethylbicyclo[3.2.1]octan-2-one is unique due to the presence of the ketone group at the second carbon and the two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science.
Propiedades
Número CAS |
52556-90-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4,4-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CUHBLBRSGYCTMT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2CCC1C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
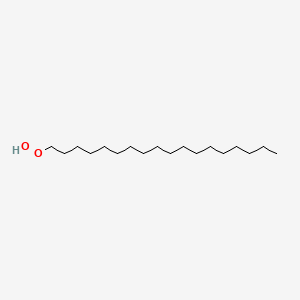


![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
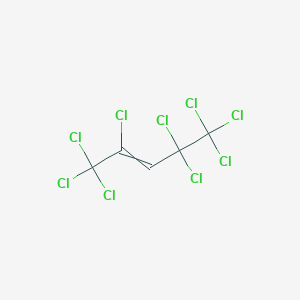
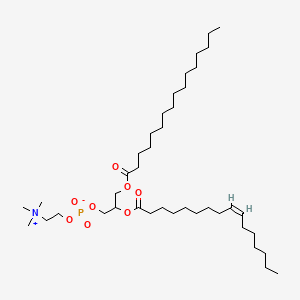
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
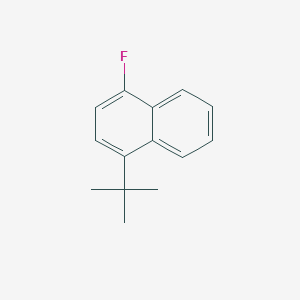
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
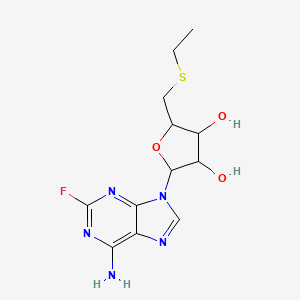
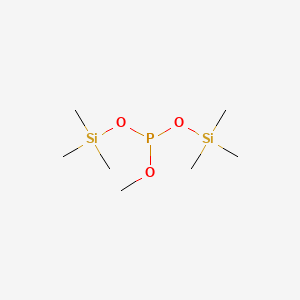
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

